Chroman-5-carboxylic acid Chroman-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 209256-64-4
VCID: VC5449360
InChI: InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12)
SMILES: C1CC2=C(C=CC=C2OC1)C(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.187

Chroman-5-carboxylic acid

CAS No.: 209256-64-4

Cat. No.: VC5449360

Molecular Formula: C10H10O3

Molecular Weight: 178.187

* For research use only. Not for human or veterinary use.

Chroman-5-carboxylic acid - 209256-64-4

Specification

CAS No. 209256-64-4
Molecular Formula C10H10O3
Molecular Weight 178.187
IUPAC Name 3,4-dihydro-2H-chromene-5-carboxylic acid
Standard InChI InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12)
Standard InChI Key GOHXEALVTBUNGX-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC=C2OC1)C(=O)O

Introduction

Structural Characterization of Chroman-5-Carboxylic Acid

Molecular Architecture

Chroman-5-carboxylic acid (IUPAC name: 3,4-dihydro-2H-chromene-5-carboxylic acid) comprises a benzopyran ring system with a carboxylic acid substituent at the 5-position. The molecular formula C₁₀H₁₀O₃ corresponds to a molecular weight of 178.18 g/mol . Its SMILES notation (C1CC2=C(C=CC=C2OC1)C(=O)O) and InChI key (GOHXEALVTBUNGX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The chroman core adopts a planar conformation, while the carboxylic acid group introduces polarity, influencing solubility and intermolecular interactions.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into the gas-phase behavior of chroman-5-carboxylic acid adducts (Table 1) . The [M+H]+ ion exhibits a CCS of 134.9 Ų, suggesting a compact structure stabilized by intramolecular hydrogen bonding.

Table 1: Predicted Collision Cross-Sections for Chroman-5-Carboxylic Acid Adducts

Adductm/zCCS (Ų)
[M+H]+179.07027134.9
[M+Na]+201.05221147.4
[M+NH₄]+196.09681143.7
[M-H]-177.05571138.1

The disparity between cationic and anionic CCS values (e.g., 134.9 Ų for [M+H]+ vs. 138.1 Ų for [M-H]-) reflects differences in charge distribution and solvation effects .

Synthetic Methodologies and Reaction Mechanisms

TiO₂-Mediated Photoredox Alkylation

Photochemical reactions employing TiO₂ and carboxylic acids under anaerobic conditions enable C–C bond formation with electron-deficient alkenes . Chroman-5-carboxylic acid derivatives undergo decarboxylation upon UV irradiation (λmax = 365 nm), generating alkoxyalkyl radicals that alkylate maleimides or participate in cascade cyclizations . For example, aryloxyacetic acids react with N-phenylmaleimide to yield pyrrolochromene derivatives alongside alkylated succinimides (Figure 1) .

Figure 1: Proposed Mechanism for TiO₂-Promoted Alkylation

  • Hole Capture: Carboxylate anions donate electrons to TiO₂, forming carboxyl radicals.

  • Decarboxylation: Radicals lose CO₂, generating alkyl radicals (R- ).

  • Alkylation: R- adds to alkenes (e.g., maleimides), forming C–C bonds.

  • Cyclization: Intramolecular radical recombination yields chroman or dihydrobenzofuran derivatives .

Deuterium labeling studies confirm TiO₂ surface hydroxyl groups participate in proton transfer, highlighting its dual role as catalyst and proton donor .

Radical Cascade Cyclizations

Metal-free syntheses leveraging ammonium persulfate (APS) as an oxidant facilitate carbamoylation of chroman-4-ones, a reaction pertinent to functionalizing chroman-5-carboxylic acid . Sulfate radical anions (SO₄⁻- ) abstract hydrogen from carboxamides, producing carbamoyl radicals that add to alkenes. Subsequent cyclization and oxidation yield chroman derivatives (Scheme 1) .

Scheme 1: Radical-Mediated Synthesis of Chroman Derivatives

  • Initiation: APS decomposes to SO₄⁻- , abstracting H- from carboxamide.

  • Radical Addition: Carbamoyl radical adds to alkene, forming intermediate B.

  • Cyclization: Radical B undergoes 5-exo-trig cyclization to oxygen radical C.

  • Rearrangement: 1,2-H shift generates benzyl radical D, oxidized to carbocation E.

  • Deprotonation: Aromatic stabilization yields chroman-4-one .

This method avoids transition metals, making it environmentally benign and suitable for pharmaceutical applications .

Functional Derivatives and Isotopologues

Deuterated analogs like delta-tocopherol-5-formyl-chroman-5-carboxylic acid-d3 (C₂₉H₄₅D₃O₄, MW 463.71) exemplify isotopologues used in metabolic tracing and NMR studies . The deuterium atoms at specific positions enhance spectral resolution, enabling precise tracking of chroman derivatives in biological systems .

Future Directions

The scarcity of literature on chroman-5-carboxylic acid underscores opportunities for research:

  • Biological Activity Screening: Testing against kinase or protease targets could reveal therapeutic potential.

  • Advanced Catalysis: Developing enantioselective syntheses using chiral TiO₂ or organocatalysts.

  • Materials Applications: Exploring its use in liquid crystals or polymers leveraging its rigid, polar structure.

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